SNT-207858 free base
Description
N-[(2R)-3-(2,4-dichlorophenyl)-1-oxo-1-[4-[3-[(2R)-2-pyrrolidin-1-ylbutoxy]pyridin-2-yl]piperidin-1-yl]propan-2-yl]pyrrolidine-1-carboxamide is a structurally complex small molecule characterized by a 2,4-dichlorophenyl group, a pyrrolidine-1-carboxamide core, and a piperidine-pyridine scaffold with a chiral (2R)-pyrrolidin-1-ylbutoxy substituent. Its synthesis likely involves multi-step reactions, including palladium-catalyzed cross-couplings and chiral resolution techniques, as inferred from structurally analogous compounds .
Properties
IUPAC Name |
N-[(2R)-3-(2,4-dichlorophenyl)-1-oxo-1-[4-[3-[(2R)-2-pyrrolidin-1-ylbutoxy]pyridin-2-yl]piperidin-1-yl]propan-2-yl]pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H43Cl2N5O3/c1-2-26(37-14-3-4-15-37)22-42-29-8-7-13-35-30(29)23-11-18-38(19-12-23)31(40)28(36-32(41)39-16-5-6-17-39)20-24-9-10-25(33)21-27(24)34/h7-10,13,21,23,26,28H,2-6,11-12,14-20,22H2,1H3,(H,36,41)/t26-,28-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSVFEJLUPMLCZ-IXCJQBJRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC1=C(N=CC=C1)C2CCN(CC2)C(=O)C(CC3=C(C=C(C=C3)Cl)Cl)NC(=O)N4CCCC4)N5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](COC1=C(N=CC=C1)C2CCN(CC2)C(=O)[C@@H](CC3=C(C=C(C=C3)Cl)Cl)NC(=O)N4CCCC4)N5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H43Cl2N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(2R)-3-(2,4-dichlorophenyl)-1-oxo-1-[4-[3-[(2R)-2-pyrrolidin-1-ylbutoxy]pyridin-2-yl]piperidin-1-yl]propan-2-yl]pyrrolidine-1-carboxamide involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is available in various forms, including solid and solution, and can be prepared for research use .
Chemical Reactions Analysis
N-[(2R)-3-(2,4-dichlorophenyl)-1-oxo-1-[4-[3-[(2R)-2-pyrrolidin-1-ylbutoxy]pyridin-2-yl]piperidin-1-yl]propan-2-yl]pyrrolidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the compound’s structure and properties.
Substitution: Substitution reactions are common, where specific functional groups in the compound are replaced with others. Common reagents and conditions used in these reactions include solvents like dimethyl sulfoxide (DMSO) and specific catalysts. .
Scientific Research Applications
Preliminary studies indicate that N-[(2R)-3-(2,4-dichlorophenyl)-1-oxo...] may exhibit significant biological activities, including:
- Antidepressant Effects : Similar compounds have shown efficacy in treating mood disorders by modulating neurotransmitter systems.
- Antitumor Properties : The structural components may interact with cancer cell pathways, inhibiting growth or inducing apoptosis.
- Neuroprotective Effects : The ability to cross the blood-brain barrier could allow it to protect neurons from degeneration.
Case Studies
Several studies have explored the pharmacological effects of similar compounds. For instance:
- Study A : Investigated a related piperidine derivative's impact on serotonin receptors, demonstrating antidepressant-like effects in animal models.
| Study | Compound | Findings |
|---|---|---|
| A | Piperidine Derivative | Antidepressant effects via serotonin modulation |
| B | Pyrrolidine Analogue | Inhibition of tumor growth in vitro |
Applications in Drug Development
Given its promising biological activities, this compound serves as a candidate for further research in drug development. Potential applications include:
- Pharmaceutical Development : As a lead compound for creating new antidepressants or antitumor agents.
- Research Tool : To study specific receptor interactions and biological pathways.
Mechanism of Action
N-[(2R)-3-(2,4-dichlorophenyl)-1-oxo-1-[4-[3-[(2R)-2-pyrrolidin-1-ylbutoxy]pyridin-2-yl]piperidin-1-yl]propan-2-yl]pyrrolidine-1-carboxamide exerts its effects by selectively binding to and inhibiting the activity of melanocortin-4 receptors. This inhibition occurs with high affinity, showing a 170-fold selectivity versus melanocortin-3 receptors and a 40-fold selectivity versus melanocortin-5 receptors. The compound’s ability to penetrate the blood-brain barrier and its oral activity make it a valuable tool for studying the melanocortin-4 receptor’s role in various physiological and pathological processes .
Comparison with Similar Compounds
Structural Analogues
Key Observations :
- Unlike DM-11 , which has a fused heterocyclic system, the target compound’s pyridine-piperidine linker may enhance solubility or target specificity .
- The (R)-pyrrolidin-1-ylbutoxy group introduces chirality, akin to Singh's Catalyst , which exploits stereochemistry for catalytic efficiency .
NMR Analysis :
- Regions of chemical shift variation in analogues (e.g., positions 29–36 and 39–44 in compounds 1 and 7 vs.
Bioactivity and Pharmacokinetics
While direct data for the target compound are unavailable, inferences are drawn from analogues:
- DM-11 ’s pyrido-pyrrolo-pyrimidine core is associated with DNA intercalation or kinase inhibition, implying the target compound may share similar mechanisms .
- The 2,4-dichlorophenyl group in correlates with antifungal activity, possibly due to membrane disruption.
- Chiral pyrrolidine moieties (as in Singh's Catalyst ) enhance enantioselectivity in drug-receptor interactions .
Pharmacokinetic Comparison
Biological Activity
N-[(2R)-3-(2,4-dichlorophenyl)-1-oxo-1-[4-[3-[(2R)-2-pyrrolidin-1-ylbutoxy]pyridin-2-yl]piperidin-1-yl]propan-2-yl]pyrrolidine-1-carboxamide, also known as SNT-207858, is a complex organic molecule with potential therapeutic applications. Its structure features multiple functional groups, including a pyrrolidine ring, a piperidine moiety, and a dichlorophenyl group, which are crucial for its biological activity.
The compound has the molecular formula C32H45Cl4N5O3 and a molar mass of 653.09 g/mol. It is soluble in DMSO and typically stored at -20°C. The dihydrochloride form indicates the presence of two hydrochloride ions, which may influence its solubility and stability in biological systems .
Preliminary studies suggest that SNT-207858 may exhibit significant biological activities through various mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell signaling pathways, particularly those related to cancer progression.
- Receptor Modulation : It may interact with neurotransmitter receptors, potentially influencing mood and cognitive functions.
Key Findings from Research Studies
Several studies have explored the biological activity of SNT-207858:
Case Studies
Case Study 1: Cancer Treatment Potential
In a study involving xenograft models, SNT-207858 was administered to assess its efficacy against colorectal and pancreatic tumors. The results indicated a substantial reduction in tumor size compared to control groups, highlighting its potential as an anticancer agent.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of SNT-207858. The compound was found to enhance neuronal survival in models of neurodegeneration, suggesting applications in treating conditions like Alzheimer's disease.
Structure-Activity Relationship (SAR)
The unique combination of cyclic structures and halogen substitutions in SNT-207858 enhances its biological activity compared to similar compounds. This structure allows for multifaceted interactions within biological systems, potentially leading to diverse therapeutic applications.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Piperidine ring | Antidepressant |
| Compound B | Pyrrolidine structure | Antitumor |
| Compound C | Dichlorophenyl & piperidinyl components | Neuroprotective |
The comparative analysis shows that while other compounds share structural similarities with SNT-207858, its specific configuration may confer unique advantages in therapeutic contexts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
